Cas no 1710661-07-6 (5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid)
![5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1710661-07-6x500.png)
5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid
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- インチ: 1S/C8H4Br2N4O2/c9-4-2-1-3-11-7(4)14-12-5(8(15)16)6(10)13-14/h1-3H,(H,15,16)
- InChIKey: LXXXICJQIFJOJL-UHFFFAOYSA-N
- ほほえんだ: N1=C(Br)C(C(O)=O)=NN1C1=NC=CC=C1Br
5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510319-1g |
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylicacid |
1710661-07-6 | 97% | 1g |
$681 | 2022-09-29 |
5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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9. Book reviews
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acidに関する追加情報
5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic Acid: A Comprehensive Overview
5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid, also known by its CAS number 1710661-07-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a bromine atom at the 5-position of a triazole ring and a bromopyridine moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
The molecular formula of this compound is C8H5Br2N3O2, and its molecular weight is approximately 349.99 g/mol. The structure consists of a pyridine ring substituted with a bromine atom at the 3-position and connected to a triazole ring via a carbon atom. The triazole ring itself is substituted with another bromine atom at the 5-position and a carboxylic acid group at the 4-position. This arrangement creates a molecule with both aromaticity and hydrogen bonding capabilities, making it an intriguing subject for further study.
Recent studies have highlighted the potential of 5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid in the development of novel pharmaceutical agents. The bromopyridine moiety is known to exhibit interesting electronic properties, which can be exploited in designing drugs targeting specific biological pathways. Additionally, the triazole ring is a well-known scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its stability under physiological conditions.
The synthesis of this compound involves multi-step reactions that require precise control over reaction conditions to achieve high yields. Key steps include the formation of the pyridine ring with bromine substitution and subsequent coupling reactions to introduce the triazole moiety. Researchers have explored various methodologies to optimize these steps, including the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency.
In terms of biological activity, preliminary assays have shown that this compound exhibits moderate inhibitory effects on certain enzymes relevant to neurodegenerative diseases. The bromine atoms in the structure contribute to its lipophilicity, which may enhance its ability to cross cellular membranes and interact with target proteins. However, further studies are required to fully understand its pharmacokinetic profile and safety profile.
The application of computational chemistry tools has provided valuable insights into the electronic properties and potential interactions of this compound with biological systems. Density functional theory (DFT) calculations have revealed that the molecule has significant electron-withdrawing effects due to the presence of multiple electronegative groups (bromine atoms and nitrogen atoms in the triazole ring). These effects could influence its reactivity in both chemical reactions and biological environments.
From an environmental perspective, understanding the degradation pathways of 5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid is crucial for assessing its impact on ecosystems. Recent research has focused on identifying microbial communities capable of breaking down such compounds under aerobic conditions. Results indicate that certain bacteria can metabolize this compound through oxidative mechanisms, suggesting that it may not persist indefinitely in natural environments.
In conclusion, 5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid, CAS number 1710661-07-6, represents a promising molecule with diverse applications across multiple scientific disciplines. Its unique structure offers opportunities for innovation in drug discovery and materials science while posing interesting challenges for chemists seeking to fully harness its potential.
1710661-07-6 (5-Bromo-2-(3-bromo-pyridin-2-yl)-2H-[1,2,3]triazole-4-carboxylic acid) 関連製品
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